molecular formula C4H7N5O B1207294 6-Methoxy-1,3,5-triazine-2,4-diamine CAS No. 2827-45-4

6-Methoxy-1,3,5-triazine-2,4-diamine

Cat. No. B1207294
CAS RN: 2827-45-4
M. Wt: 141.13 g/mol
InChI Key: XVMFICQRQHBOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,3,5-triazine-2,4-diamine (MTD) is an organic compound that has been studied for its potential applications in a variety of fields, including industrial and scientific research. MTD is a diamine with a molecular weight of 141.17 g/mol and a melting point of 113-115°C. The compound is a colourless solid with a strong odour and is soluble in most organic solvents. MTD has been used in the synthesis of a variety of compounds and has been studied for its effects on biochemical and physiological processes.

Scientific Research Applications

Crystal Engineering and Hydrogen-Bonded Structures

6-Methoxy-1,3,5-triazine-2,4-diamine is utilized in crystal engineering, particularly in forming hydrogen-bonded structures. It incorporates diaminotriazinyl (DAT) groups, which engage in hydrogen bonding according to reliable patterns. This compound reacts with metals to generate structures held together by coordinative interactions and hydrogen bonds, as demonstrated in its reaction with salts of Ag(I) to yield cationic chelates (Duong et al., 2011).

Synthesis of UV Light Absorbers

This compound serves as a starting material in the synthesis of bis(resorcinyl) triazine derivatives, which are effective UV light absorbers. This synthesis approach avoids the troublesome Grignard reaction, providing a more efficient method for producing these derivatives (Jiang et al., 2008).

Nanocomposite Material Development

This compound plays a crucial role in the development of nanocomposite materials. Specifically, it is used in synthesizing montmorillonite modified by MTDA (MTDA-Mt), which enhances the flame retardancy of polyamide. This application demonstrates its potential in creating advanced materials with improved thermal properties and flame retardancy (Hajibeygi et al., 2016).

Photoinitiators and Co-Initiators in Polymerization

This compound derivatives, like 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353), are used as radical reactive photoinitiators in UV-crosslinking of acrylic adhesives. Additionally, they act as effective co-initiators in photoinitiating systems under visible light, enhancing the efficiency of polymerization reactions (Kabatc et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315-H319 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

While specific future directions for 6-Methoxy-1,3,5-triazine-2,4-diamine are not available, related compounds have been used in the development of fluorescent sensors , suggesting potential applications in analytical chemistry.

properties

IUPAC Name

6-methoxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMFICQRQHBOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182524
Record name s-Triazine, 4,6-diamino-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2827-45-4
Record name 2,4-Diamino-6-methoxy-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2827-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyguanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2827-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazine, 4,6-diamino-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-methoxy-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHOXYGUANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WWI848YA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-Methoxy-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-Methoxy-1,3,5-triazine-2,4-diamine
Reactant of Route 5
6-Methoxy-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
6-Methoxy-1,3,5-triazine-2,4-diamine

Q & A

Q1: What is the environmental concern regarding 6-Methoxy-1,3,5-triazine-2,4-diamine?

A1: this compound is a metabolite of terbumeton, a herbicide widely used in agriculture. Its extensive use has led to the contamination of surface and groundwater []. Understanding the behavior of terbumeton and its metabolites, including this compound, in the environment is crucial for protecting water resources.

Q2: How does this compound behave in soil?

A2: Research has shown that this compound, along with other terbumeton metabolites, exhibits lower adsorption to soil compared to the parent compound, terbumeton []. This suggests that these metabolites may be more mobile in the environment and pose a greater risk of leaching into water resources. Factors like the presence of copper ions in the soil can further influence the adsorption of terbumeton and its metabolites [].

Q3: Can agricultural byproducts be used to remove this compound from contaminated water?

A3: Yes, research suggests promising results using lignocellulosic substrates (LS), a byproduct of agroindustry, as a low-cost adsorbent for removing pesticides like terbumeton and its metabolites from wastewater []. Experiments demonstrated the effectiveness of LS in removing this compound (referred to as desethyl terbumeton in the study) from water, highlighting its potential for cost-effective and environmentally friendly wastewater treatment [].

Q4: How does the presence of other pollutants affect the removal of this compound by LS?

A4: Studies indicate that the presence of common pollutants like copper(II) and surfactants has minimal impact on the adsorption of this compound by LS []. This suggests that LS can effectively remove these pesticides even in the presence of other contaminants, making it a promising solution for real-world wastewater treatment applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.